molecular formula C17H23NO4 B2829489 1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate CAS No. 2140264-81-7

1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2829489
CAS No.: 2140264-81-7
M. Wt: 305.374
InChI Key: BMPNIBUCKQODHV-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a molecular formula of C21H30BrN3O5 and a molecular weight of 484.38 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For this compound, the SMILES string is COC(=O)[C@@H]1CN(C[C@H]1c2cnc(Br)c(NC(=O)C(C)(C)C)c2)C(=O)OC(C)(C)C and the InChI key is URSKKZITIWWZMK-UONOGXRCSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For this compound, the molecular formula is C21H30BrN3O5 and the molecular weight is 484.38 . Other properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthetic Methodologies

This compound serves as a building block in the synthesis of complex molecules. For instance, it has been used as a chiral auxiliary and building block in peptide synthesis, demonstrating its utility in the preparation of enantiomerically pure compounds. Such applications are crucial for developing asymmetric synthesis strategies, enabling the selective production of one enantiomer over another in pharmaceutical compounds (Studer, Hintermann, & Seebach, 1995).

Pharmaceutical Intermediate Production

The compound finds significant applications in the preparation of pharmaceutical intermediates. For example, it has been employed in large-scale syntheses to generate key intermediates for drug development. This showcases its role in the pharmaceutical industry, where the efficiency and scalability of synthetic routes are of paramount importance (Yoshida et al., 1996).

Material Science

In material science, this compound contributes to the development of new materials with specific functions. It has been involved in the synthesis and characterization of novel polymers and materials, indicating its versatility beyond traditional organic synthesis and pharmaceutical applications (Bonnet et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . The product is classified as a combustible solid .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(12-8-6-5-7-9-12)14(11-18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPNIBUCKQODHV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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